molecular formula C15H17N3O2 B15041203 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B15041203
M. Wt: 271.31 g/mol
InChI Key: CVNPXYJWSSOPBX-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a hydrazide derivative characterized by an (E)-configured imine group, a 2-hydroxyphenyl substituent, and a 1-methylpyrrole moiety.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C15H17N3O2/c1-11(13-7-3-4-8-14(13)19)16-17-15(20)10-12-6-5-9-18(12)2/h3-9,19H,10H2,1-2H3,(H,17,20)/b16-11+

InChI Key

CVNPXYJWSSOPBX-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)CC1=CC=CN1C)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation of 2-hydroxyacetophenone with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form alcohols.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in the aryl/heteroaryl substituents and the presence of functional groups. Key examples include:

Compound Name Molecular Formula Substituents Key Features Reference
N'-[(1E)-1-(3-Methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide C16H18N4O2 3-Methoxyphenyl Methoxy group enhances electron density; may reduce H-bonding capacity
2-(1-Methyl-1H-pyrrol-2-yl)-N′-[(1E)-1-(3-pyridinyl)ethylidene]acetohydrazide C14H16N4O 3-Pyridinyl Pyridine ring introduces basicity and potential metal coordination sites
N'-(1-(2-Hydroxyphenyl)ethylidene)-2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthio)acetohydrazide C12H12N4O2S3 2-Hydroxyphenyl + thiadiazole Thiadiazole and -SH groups enhance redox activity; m.p. 237–238°C
(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2-amino-2-oxoacetohydrazide (II) C10H11N3O4 2-hydroxy-3-methoxybenzylidene Oxamic hydrazide backbone; -NH2 and -OCH3 modulate electronic properties

Key Observations :

  • The 2-hydroxyphenyl group in the target compound distinguishes it from analogues with methoxy (e.g., ), pyridinyl (), or nitro substituents (e.g., ). This group enables strong hydrogen bonding, as seen in compound 11 (m.p. 237–238°C, ), which shares the same substituent.
  • The 1-methylpyrrole moiety contributes to π-stacking interactions and may enhance lipophilicity compared to pyrazole or thiadiazole-containing derivatives ().

Spectroscopic and Physical Properties

  • IR Spectroscopy : The target compound’s IR spectrum likely shows peaks for -OH (~3200–3500 cm⁻¹), C=O (~1650–1700 cm⁻¹), and C=N (~1600 cm⁻¹), consistent with hydrazide derivatives ().
  • NMR Data : The 1H-NMR spectrum would display signals for the methyl group on pyrrole (~2.5–3.5 ppm), aromatic protons (~6.5–8.0 ppm), and the imine proton (~8.0–8.5 ppm), as observed in analogues ().
  • Melting Points : Derivatives with hydroxyl groups (e.g., compound II in , m.p. 162–165°C; compound 11 in , m.p. 237–238°C) generally exhibit higher melting points than methoxy or pyridinyl analogues due to intermolecular H-bonding.

Biological Activity

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • Molecular Formula : C14H16N4O2
  • Molecular Weight : 272.31 g/mol
  • IUPAC Name : this compound

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell LineIC50 (µM)Reference
MCF715.5
A54922.3
HepG218.7

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study indicated that the compound triggers apoptotic pathways in MCF7 cells through the activation of caspases and modulation of Bcl-2 family proteins .

2. Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated, revealing promising results against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death .

3. Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies and Research Findings

Several case studies have been published that explore the biological activity of this compound:

  • Study on Anticancer Effects : A study conducted by Wei et al. (2023) demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models compared to control groups .
  • Antibacterial Testing : In a comparative study, the compound was found to be more effective than standard antibiotics against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibacterial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.